molecular formula C13H12N2O2 B2544918 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile CAS No. 871803-32-6

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile

Cat. No.: B2544918
CAS No.: 871803-32-6
M. Wt: 228.251
InChI Key: YJRJXELEUXGHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is characterized by the presence of an oxazole ring, a benzonitrile group, and a methoxy linkage

Preparation Methods

The synthesis of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-dimethyl-1,2-oxazole with 3-hydroxybenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzonitrile group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile can be compared with other similar compounds, such as:

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-((4-(2-Aminoethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile hydrochloride
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the oxazole ring and benzonitrile group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-4-11(6-12)7-14/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJXELEUXGHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.